

Unveiling the Bioactivity of 1-Cbz-4-Piperidone Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 1-Cbz-4-Piperidone

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For Researchers, Scientists, and Drug Development Professionals

The versatile scaffold of **1-Cbz-4-piperidone** has served as a foundational building block for the synthesis of a diverse array of compounds exhibiting a wide spectrum of biological activities. This guide provides an objective comparison of the performance of these synthesized derivatives, supported by experimental data, detailed methodologies, and visual representations of key signaling pathways. The information presented herein is intended to aid researchers in the fields of medicinal chemistry and drug discovery in their quest for novel therapeutic agents.

Comparative Analysis of Biological Activities

Derivatives synthesized from **1-Cbz-4-piperidone** have demonstrated significant potential across several therapeutic areas, most notably in anticancer and antimicrobial applications. The following tables summarize the quantitative data from various studies, offering a clear comparison of the potency of different structural modifications.

Anticancer Activity

The cytotoxic effects of various **1-Cbz-4-piperidone** derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) and growth inhibitory concentration (GI₅₀) values provide a quantitative measure of a compound's potency.

Table 1: In Vitro Anticancer Activity of **1-Cbz-4-Piperidone** Derivatives

Compound/Derivative Class	Cancer Cell Line	Cell Type	IC50 / GI50 (μM)	Reference
Furfurylidene 4-piperidone analogs	Molt-4	Human Leukemia	Significant cytotoxicity (specific values not detailed in abstract)	[1]
Furfurylidene 4-piperidone analogs	Human Leukemia Cell Lines	Leukemia	Equipotent to Doxorubicin (specific values not detailed in abstract)	[1]
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives	HUH7	Liver	High cytotoxicity (specific values not detailed in abstract)	
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives	MCF7	Breast	High cytotoxicity (specific values not detailed in abstract)	
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives	HCT-116	Colon	High cytotoxicity (specific values not detailed in abstract)	
4-ethoxycarbonylmethyl-1-(piperidin-4-	MCF-7	Breast (estrogen receptor-positive)	146 ± 2	[2]

ylcarbonyl)- thiosemicarbazid e				
4- ethoxycarbonylm ethyl-1- (piperidin-4- ylcarbonyl)- thiosemicarbazid e	MDA-MB-231	Breast (estrogen receptor- negative)	132 ± 2	[2]
Piperidine complex	A549	Lung	32.43	[3]

Note: This table is a compilation of data from multiple sources and is intended for comparative purposes. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.

Antimicrobial Activity

The antimicrobial potential of **1-Cbz-4-piperidone** derivatives has been investigated against a variety of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) is the primary metric used to quantify the effectiveness of these compounds.

Table 2: In Vitro Antimicrobial Activity of **1-Cbz-4-Piperidone** Derivatives (MIC in µg/mL)

Compound/Derivative Class	Microorganism	Gram (+/-) / Fungi	MIC (µg/mL)	Reference
N-Methyl 4-piperidone-derived monoketone curcuminoids	Streptococcus mutans	+	250-500	[2] [4]
N-Methyl 4-piperidone-derived monoketone curcuminoids	Streptococcus salivarius	+	250-500	[2] [4]
N-Methyl 4-piperidone-derived monoketone curcuminoids	Lactobacillus paracasei	+	250-500	[2] [4]
N-Methyl 4-piperidone-derived monoketone curcuminoids	Streptococcus mitis	+	250-500	[2] [4]
N-Methyl 4-piperidone-derived monoketone curcuminoids	Streptococcus sanguinis	+	250-500	[2] [4]
N-Methyl 4-piperidone-derived monoketone curcuminoids	Streptococcus sobrinus	+	250-500	[2] [4]

2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives	Staphylococcus aureus	+	Good activity	[5]
2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives	Escherichia coli	-	Good activity	[5]
2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives	Bacillus subtilis	+	Good activity	[5]
2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives	Microsporum gypseum	Fungi	Significant activity	[5]
2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives	Microsporum canis	Fungi	Significant activity	[5]
2,6-diaryl-3-methyl-4-piperidones and their	Trichophyton mentagrophytes	Fungi	Significant activity	[5]

thiosemicarbazone derivatives

2,6-diaryl-3-methyl-4-

piperidones and their thiosemicarbazone derivatives

Trichophyton rubrum

Fungi

Significant activity

[5]

2,6-diaryl-3-methyl-4-

piperidones and their thiosemicarbazone derivatives

Candida albicans

Fungi

Significant activity

[5]

Fluoroquinolone derivatives with 4-(carbopiperazin-1-yl)piperazinyl moieties

Ciprofloxacin-resistant P. aeruginosa

-

16-64

[6]

Fluoroquinolone derivatives with 4-(carbopiperazin-1-yl)piperazinyl moieties

Methicillin-resistant S. aureus (MRSA)

+

<0.016

[6]

Note: This table is a compilation of data from multiple sources and is intended for comparative purposes. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

To ensure the reproducibility and validation of the cited data, detailed methodologies for the key biological assays are provided below.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

- **Cell Seeding:** Cancer cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 to 72 hours.
- **MTT Addition:** After the incubation period, 20 μ L of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
- **Formazan Solubilization:** The medium is removed, and 150 μ L of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value is then calculated from the dose-response curves.^{[7][8][9]}

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

- **Preparation of Antimicrobial Dilutions:** A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
- **Inoculum Preparation:** A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.
- **Inoculation:** Each well of the microtiter plate is inoculated with the standardized microbial suspension.

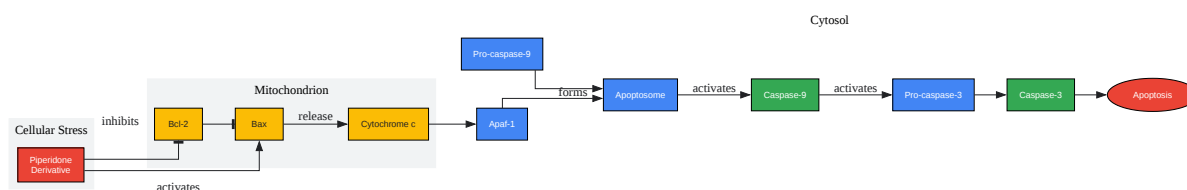
- Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
- MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[10][11][12]

Signaling Pathways and Mechanisms of Action

Several derivatives of **1-Cbz-4-piperidone** exert their biological effects by modulating key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the identified mechanisms.

Apoptosis Signaling Pathway

Many anticancer compounds derived from **1-Cbz-4-piperidone** have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells. The intrinsic apoptosis pathway is often implicated, which is initiated by intracellular stress signals and converges on the mitochondria.

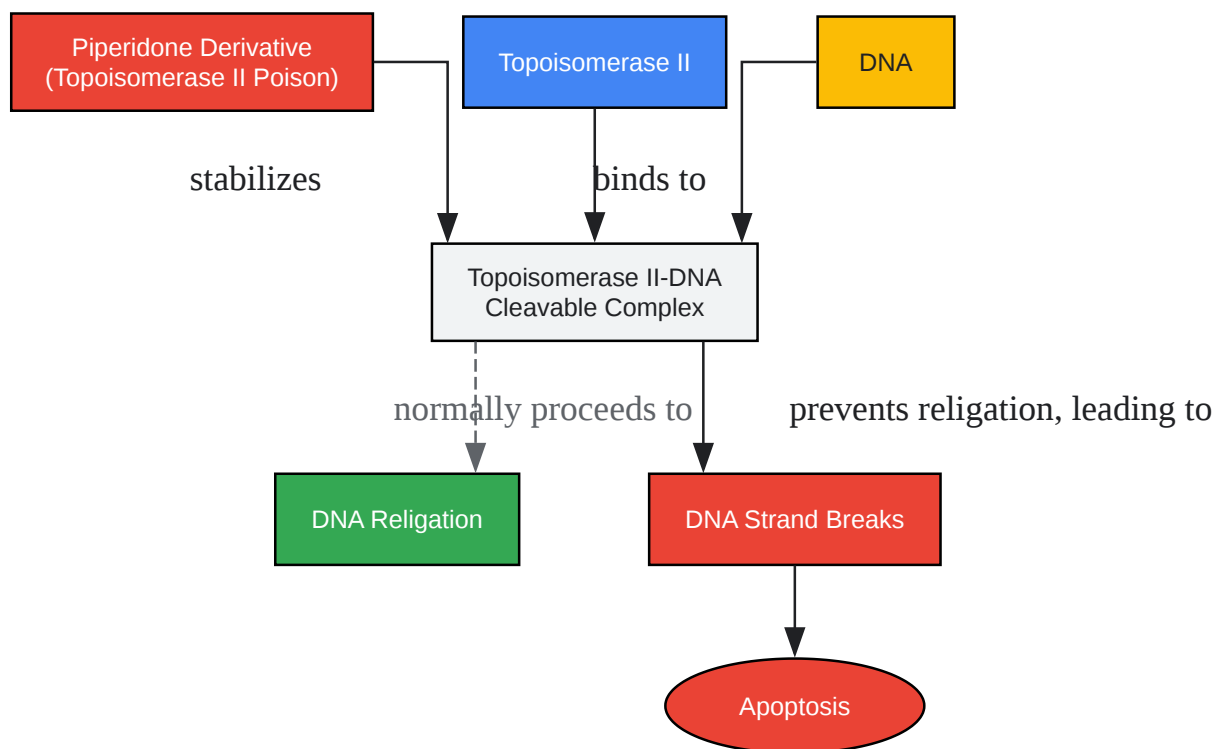


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Caption: Intrinsic apoptosis pathway induced by piperidone derivatives.

Topoisomerase II Inhibition

Certain piperidone derivatives function as topoisomerase II inhibitors. Topoisomerase II is an essential enzyme that alters the topology of DNA, and its inhibition leads to DNA damage and ultimately cell death. This is a common mechanism of action for many established anticancer drugs.[12][13]

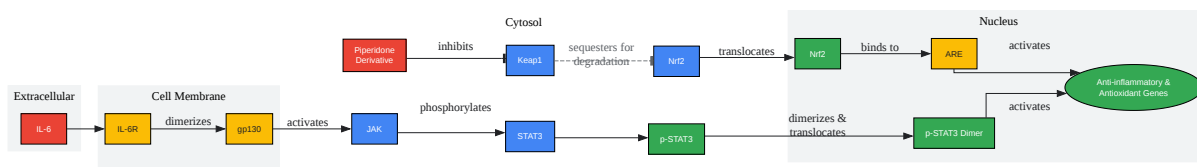


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Caption: Mechanism of Topoisomerase II inhibition by piperidone derivatives.

IL-6/Nrf2 Signaling Pathway Modulation

Some piperazine derivatives, which share a similar heterocyclic core with piperidines, have been shown to modulate inflammatory responses through the IL-6/Nrf2 signaling pathway. This pathway plays a crucial role in the cellular response to oxidative stress and inflammation.



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Caption: Modulation of the IL-6/Nrf2 signaling pathway.

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